

Technical Guide: (S)-1-(3-bromophenyl)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(3-bromophenyl)ethanamine

Cat. No.: B148937

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **(S)-1-(3-bromophenyl)ethanamine**, a chiral amine of significant interest in synthetic and medicinal chemistry. It details the molecule's physicochemical properties, outlines key experimental protocols for its synthesis and application, and illustrates relevant chemical workflows.

Introduction

(S)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in asymmetric synthesis. Chiral amines are integral to the structure of approximately 40% of all pharmaceuticals, making enantiomerically pure amines like **(S)-1-(3-bromophenyl)ethanamine** critical starting materials and intermediates in drug discovery and development. Its utility stems from its ability to introduce a specific stereocenter into a target molecule, which is crucial for achieving desired pharmacological activity and minimizing off-target effects. This guide summarizes its key properties and common experimental procedures relevant to its application.

Physicochemical and Computed Properties

The fundamental properties of **(S)-1-(3-bromophenyl)ethanamine** are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BrN	[1][2]
Molecular Weight	200.08 g/mol	[1][2][3]
CAS Number	139305-96-7	[1]
Appearance	Liquid	
Boiling Point	96 °C at 4 mmHg	
Density	1.33 g/cm ³	
Purity	Typically ≥97%	[4]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature	[1]

Key Applications in Synthesis

(S)-1-(3-bromophenyl)ethanamine is primarily utilized in two key areas of organic synthesis:

- Asymmetric Synthesis: It serves as a chiral precursor or intermediate for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). The amine functionality provides a reactive handle for a wide range of chemical transformations, while the stereocenter directs the formation of subsequent chiral centers.
- Chiral Resolving Agent: Although less common for this specific molecule, chiral amines are widely used as resolving agents. They react with racemic carboxylic acids to form diastereomeric salts, which can be separated by crystallization due to their different physical properties, such as solubility.

Experimental Protocols

Detailed methodologies for the synthesis and application of **(S)-1-(3-bromophenyl)ethanamine** are crucial for its effective use in research and development.

The following protocol describes a general method for the asymmetric reduction of an oxime precursor, adapted from a synthesis for the (R)-enantiomer. This method is a common strategy

for producing chiral amines.

Objective: To synthesize **(S)-1-(3-bromophenyl)ethanamine** from N-[1-(3-bromophenyl)ethylidene]hydroxylamine.

Materials:

- N-[1-(3-bromophenyl)ethylidene]hydroxylamine (oxime precursor)
- Chiral Ruthenium Catalyst (e.g., RuCl(Cymene)((R)-tol-Binap)Cl for the (S)-amine)
- Methanol
- Hydrogen Gas (H₂)
- Isopropanol
- Parallel Autoclave System
- Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Reaction Setup: In a glass vial, combine 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine with 5 mol% of the chiral ruthenium catalyst.
- Solvent Addition: Add methanol to the vial (approximately 70 volumes relative to the oxime).
- Hydrogenation: Place the vial into a parallel autoclave. Pressurize the system to 30 bar with hydrogen gas.
- Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 24 hours with stirring.
- Cooling and Depressurization: After 24 hours, cool the system to 20 °C and carefully vent the hydrogen gas.
- Work-up: Dilute the reaction mixture with isopropanol.

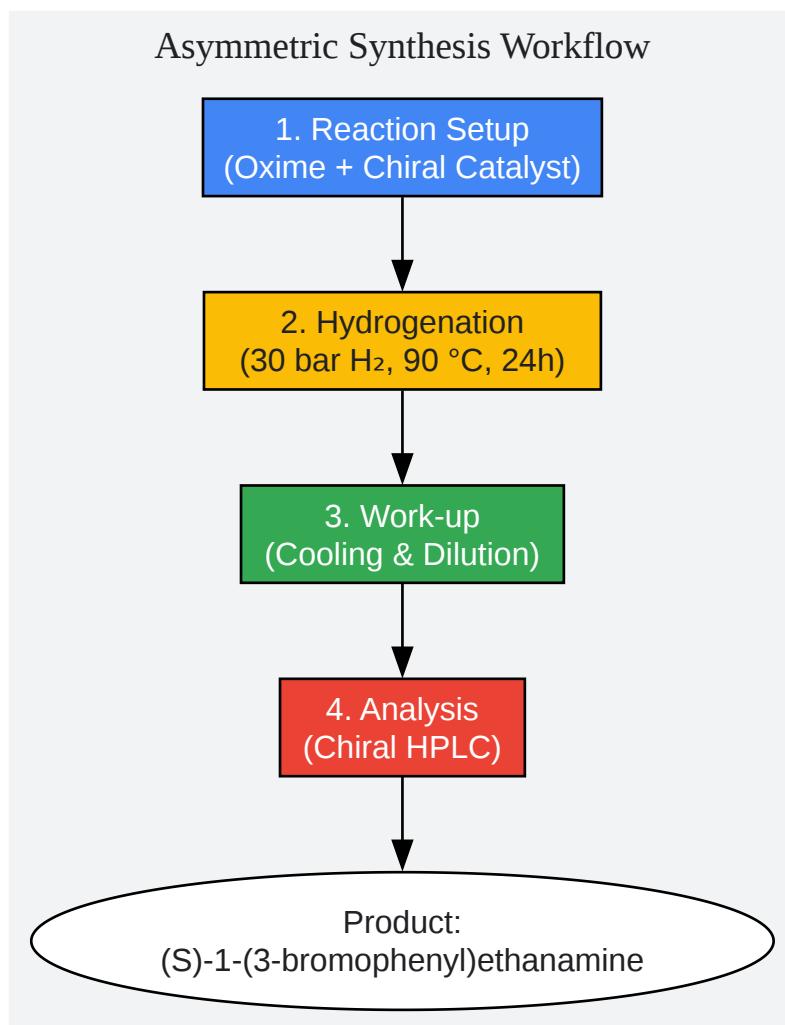
- Analysis: Analyze the crude product using chiral HPLC to determine the yield and enantiomeric excess of **(S)-1-(3-bromophenyl)ethanamine**.

This protocol outlines the general steps for separating a racemic mixture of a carboxylic acid using a chiral amine like **(S)-1-(3-bromophenyl)ethanamine**.

Objective: To separate a racemic carboxylic acid into its individual enantiomers.

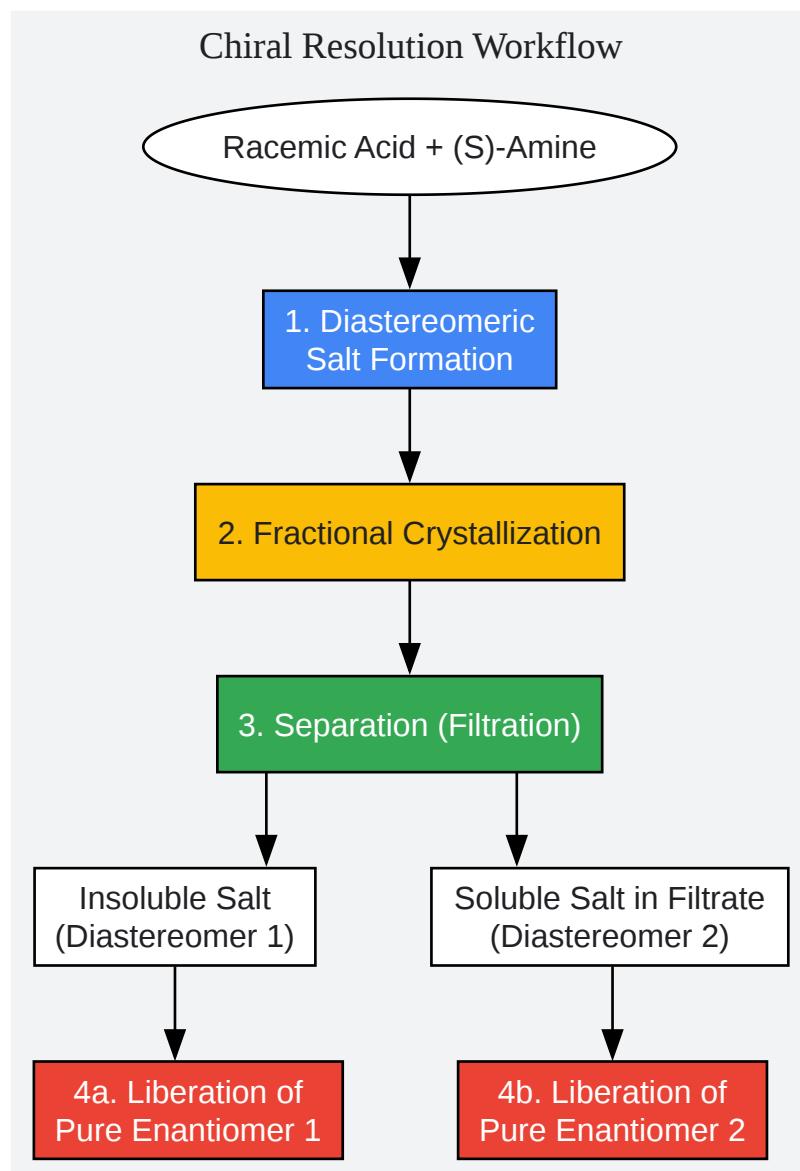
Materials:

- Racemic carboxylic acid
- (S)-1-(3-bromophenyl)ethanamine** (resolving agent)
- Suitable solvent (e.g., ethanol, methanol, or a mixture)
- Filtration apparatus
- Acid and Base solutions for recovery (e.g., HCl, NaOH)


Procedure:

- Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add an equimolar amount of **(S)-1-(3-bromophenyl)ethanamine**. The two enantiomers of the acid will react with the single enantiomer of the amine to form a mixture of two diastereomeric salts.
- Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The difference in solubility is the basis for the separation.
- Isolation: Isolate the crystallized salt by filtration. The other diastereomer remains in the filtrate.
- Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically pure carboxylic acid. The resolving agent can be recovered by subsequent basification and extraction.

- Recovery from Filtrate: The other enantiomer of the carboxylic acid can be recovered from the filtrate by a similar process of acidification and extraction.


Workflow Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

[Click to download full resolution via product page](#)

Caption: Workflow for the asymmetric synthesis of **(S)-1-(3-bromophenyl)ethanamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for chiral resolution using a chiral amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Technical Guide: (S)-1-(3-bromophenyl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148937#s-1-3-bromophenyl-ethanamine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com